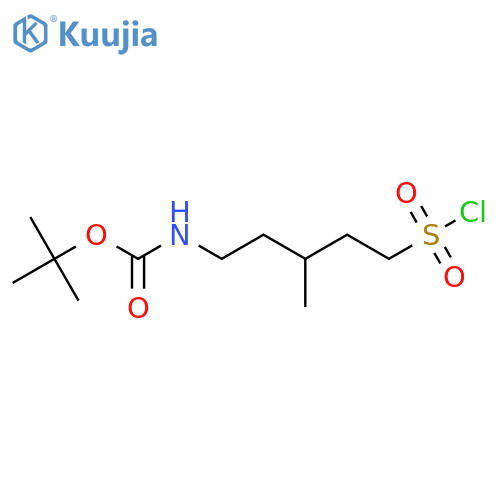Cas no 2167268-79-1 (tert-butyl N-5-(chlorosulfonyl)-3-methylpentylcarbamate)

2167268-79-1 structure
商品名:tert-butyl N-5-(chlorosulfonyl)-3-methylpentylcarbamate
tert-butyl N-5-(chlorosulfonyl)-3-methylpentylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-5-(chlorosulfonyl)-3-methylpentylcarbamate
- EN300-1577732
- 2167268-79-1
- tert-butyl N-[5-(chlorosulfonyl)-3-methylpentyl]carbamate
-
- インチ: 1S/C11H22ClNO4S/c1-9(6-8-18(12,15)16)5-7-13-10(14)17-11(2,3)4/h9H,5-8H2,1-4H3,(H,13,14)
- InChIKey: BSZLYSXFDUZRID-UHFFFAOYSA-N
- ほほえんだ: ClS(CCC(C)CCNC(=O)OC(C)(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 299.0958071g/mol
- どういたいしつりょう: 299.0958071g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 8
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 80.8Ų
tert-butyl N-5-(chlorosulfonyl)-3-methylpentylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1577732-0.1g |
tert-butyl N-[5-(chlorosulfonyl)-3-methylpentyl]carbamate |
2167268-79-1 | 0.1g |
$1697.0 | 2023-06-04 | ||
| Enamine | EN300-1577732-2.5g |
tert-butyl N-[5-(chlorosulfonyl)-3-methylpentyl]carbamate |
2167268-79-1 | 2.5g |
$3782.0 | 2023-06-04 | ||
| Enamine | EN300-1577732-250mg |
tert-butyl N-[5-(chlorosulfonyl)-3-methylpentyl]carbamate |
2167268-79-1 | 250mg |
$1774.0 | 2023-09-24 | ||
| Enamine | EN300-1577732-1000mg |
tert-butyl N-[5-(chlorosulfonyl)-3-methylpentyl]carbamate |
2167268-79-1 | 1000mg |
$1929.0 | 2023-09-24 | ||
| Enamine | EN300-1577732-10000mg |
tert-butyl N-[5-(chlorosulfonyl)-3-methylpentyl]carbamate |
2167268-79-1 | 10000mg |
$8295.0 | 2023-09-24 | ||
| Enamine | EN300-1577732-5.0g |
tert-butyl N-[5-(chlorosulfonyl)-3-methylpentyl]carbamate |
2167268-79-1 | 5g |
$5594.0 | 2023-06-04 | ||
| Enamine | EN300-1577732-50mg |
tert-butyl N-[5-(chlorosulfonyl)-3-methylpentyl]carbamate |
2167268-79-1 | 50mg |
$1620.0 | 2023-09-24 | ||
| Enamine | EN300-1577732-500mg |
tert-butyl N-[5-(chlorosulfonyl)-3-methylpentyl]carbamate |
2167268-79-1 | 500mg |
$1851.0 | 2023-09-24 | ||
| Enamine | EN300-1577732-0.05g |
tert-butyl N-[5-(chlorosulfonyl)-3-methylpentyl]carbamate |
2167268-79-1 | 0.05g |
$1620.0 | 2023-06-04 | ||
| Enamine | EN300-1577732-0.5g |
tert-butyl N-[5-(chlorosulfonyl)-3-methylpentyl]carbamate |
2167268-79-1 | 0.5g |
$1851.0 | 2023-06-04 |
tert-butyl N-5-(chlorosulfonyl)-3-methylpentylcarbamate 関連文献
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
2167268-79-1 (tert-butyl N-5-(chlorosulfonyl)-3-methylpentylcarbamate) 関連製品
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
